molecular formula C12H15NO4S B13773977 Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt CAS No. 70615-15-5

Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B13773977
CAS No.: 70615-15-5
M. Wt: 269.32 g/mol
InChI Key: ZKSJRECMNSQHIZ-UHFFFAOYSA-N
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Description

Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt is a zwitterionic compound characterized by a benzoxazole core substituted with methyl groups at positions 2 and 5, and a sulfopropyl group at position 2. The inner salt structure arises from the sulfonic acid group (-SO₃⁻) and the positively charged benzoxazolium ring, enhancing solubility in polar solvents.

Properties

CAS No.

70615-15-5

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

3-(2,5-dimethyl-1,3-benzoxazol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C12H15NO4S/c1-9-4-5-12-11(8-9)13(10(2)17-12)6-3-7-18(14,15)16/h4-5,8H,3,6-7H2,1-2H3

InChI Key

ZKSJRECMNSQHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=[N+]2CCCS(=O)(=O)[O-])C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution reaction of 2,5-dimethylbenzoxazole with a sulfonic acid derivative, often a sulfonate or sulfone reagent such as 1,3-propane sultone. This reaction introduces the 3-sulfopropyl group onto the benzoxazolium core, resulting in the formation of the zwitterionic inner salt.

The key synthetic step is the alkylation of the nitrogen atom in the benzoxazole ring with the sulfonate-containing alkylating agent, followed by intramolecular salt formation due to the proximity of the sulfonate anion and the positively charged benzoxazolium moiety.

Detailed Reaction Conditions and Procedures

Step Reagents and Conditions Description Yield/Outcome
1. Alkylation 2,5-Dimethylbenzoxazole + 1,3-propane sultone; solvent: Dimethyl sulfoxide (DMSO) or water; temperature: 40–80 °C; reaction time: 6–24 h The nitrogen atom of 2,5-dimethylbenzoxazole attacks the electrophilic carbon in 1,3-propane sultone, opening the sultone ring and attaching the 3-sulfopropyl group Formation of zwitterionic intermediate with sulfonate and benzoxazolium moieties
2. Purification Filtration, washing with ethyl acetate or diethyl ether; drying under vacuum Removal of unreacted reagents and byproducts White solid inner salt obtained
3. Optional Acid Treatment Addition of sulfuric acid (H2SO4) at 40–100 °C for 0.5–72 h Protonation steps to adjust ionic forms or prepare acidic ionic liquids Viscous ionic liquid or modified inner salt forms

Representative Experimental Procedure

  • Alkylation Reaction: In a nitrogen atmosphere, 0.1 mol of 2,5-dimethylbenzoxazole is dissolved in 30 mL of dimethyl sulfoxide or water. To this solution, 0.1 mol of 1,3-propane sultone is added dropwise at 40 °C with stirring. The reaction mixture is maintained at this temperature for 24 hours to ensure complete conversion.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The formed white precipitate is filtered, washed three times with ethyl acetate to remove impurities, and dried under vacuum at 40 °C for 8 hours to yield the pure zwitterionic inner salt.

  • Acid Modification (Optional): To modify the ionic character, the zwitterionic salt can be treated with equimolar sulfuric acid under stirring at 60–100 °C for 0.5 to 72 hours. This step generates acidic ionic liquids or protonated forms with potential catalytic applications.

Alternative Preparation Routes and Variations

  • Aqueous Phase Synthesis: The reaction can be performed in aqueous media at temperatures ranging from 20 °C to 90 °C, which aligns with green chemistry principles. For example, mixing 1,3-propane sultone with 2,5-dimethylbenzoxazole in water followed by stirring at 80 °C for 6–12 hours produces the zwitterionic intermediate. Subsequent purification yields the desired inner salt.

  • Use of Other Sulfonic Acid Derivatives: Besides 1,3-propane sultone, other sulfonic acid derivatives such as propane sulfonic acid or sulfonate salts can be used to introduce the sulfopropyl group, though reaction conditions may vary.

  • Catalyst and Solvent Effects: Solvents like dimethyl sulfoxide (DMSO), water, or toluene have been employed depending on solubility and reaction kinetics. The use of inert atmosphere (nitrogen) is common to prevent oxidation or side reactions.

Analysis of Preparation Methods

Reaction Efficiency and Yields

  • The alkylation reaction proceeds with moderate to high yields (typically above 70%) when conducted under controlled temperature and inert atmosphere.

  • The reaction time varies from 6 hours to 24 hours depending on temperature and solvent used.

  • Acid treatment steps may reduce yield due to side reactions but can be optimized for desired ionic liquid formation.

Purity and Characterization

  • The products are typically isolated as white solids or viscous liquids depending on the post-synthesis treatment.

  • Purity is ensured by repeated washing with ethyl acetate or diethyl ether and vacuum drying.

  • Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the zwitterionic structure.

Environmental and Practical Considerations

  • The aqueous phase synthesis approach aligns with green chemistry by minimizing organic solvents.

  • Use of mild temperatures and common reagents makes the process scalable and industrially feasible.

  • Control of pH and temperature is critical to avoid decomposition or side reactions.

Summary Table of Preparation Parameters

Parameter Typical Values/Conditions Notes
Starting Materials 2,5-Dimethylbenzoxazole, 1,3-propane sultone High purity reagents recommended
Solvent Dimethyl sulfoxide, water, toluene Water preferred for green synthesis
Temperature 20–90 °C Optimal around 40–80 °C
Reaction Time 6–24 hours Longer times improve yield
Atmosphere Nitrogen (inert) Prevents oxidation
Post-treatment Sulfuric acid addition (optional) For ionic liquid formation
Product Form White solid or viscous liquid Depends on acid treatment
Purification Filtration, washing, vacuum drying Ensures high purity
Yield Typically >70% Varies with conditions

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₆N₀₄S
  • Molecular Weight : 271.087 g/mol
  • Structure : The compound features a benzoxazole ring system with a sulfonic acid group, which contributes to its solubility and reactivity in biological systems.

Benzoxazole derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. The inner salt form of benzoxazolium has shown promise in various applications:

  • Antimicrobial Activity : Compounds containing the benzoxazole moiety exhibit significant antibacterial and antifungal activities. Studies have demonstrated that derivatives can effectively inhibit bacterial strains such as Bacillus subtilis and Escherichia coli .
  • Anticancer Properties : Research indicates that benzoxazole derivatives can exert cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Pharmacological Applications

The compound has potential pharmacological applications due to its ability to modulate ion channels, particularly calcium-activated potassium channels (KCa channels). Activation of these channels has been linked to:

  • Cardiovascular Health : KCa3.1 channel activators may serve as novel antihypertensive agents by promoting vasodilation through endothelial hyperpolarization .
  • Neurological Disorders : Activation of KCa2 channels could be beneficial in treating conditions like epilepsy and ataxia by reducing neuronal excitability .

Anticancer Activity Study

A study focusing on the anticancer effects of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that certain compounds exhibited high cytotoxicity against multiple cancer cell lines. The study utilized colorimetric assays to assess cell viability after treatment with varying concentrations of the compounds .

Cell LineIC₅₀ (µM)
MCF-715
A54910
HCT-11612

Antimicrobial Efficacy Study

In another study assessing the antimicrobial activity of benzoxazole derivatives, minimal inhibitory concentrations (MIC) were determined for several compounds against model bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Bacillus subtilis
Compound B16Escherichia coli

Mechanism of Action

The mechanism of action of Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt

  • Structural Differences : Replaces the benzoxazole oxygen atom with sulfur (benzothiazole core).
  • Molecular Formula: C₁₂H₁₆NO₃S₂ (vs. C₁₂H₁₅NO₃S for benzoxazolium analog).
  • Predicted Collision Cross Section (CCS) for [M+H]+: 159.2 Ų (similar to benzoxazolium derivatives, suggesting comparable mass spectrometry behavior) .
  • Applications : Used in dye chemistry and analytical standards due to its zwitterionic stability.

Benzoxazolium, 5-chloro-2-methyl-3-(3-sulfopropyl)-, inner salt

  • Structural Differences : Substitutes a chlorine atom at position 3.
  • Impact :
    • Electron-withdrawing Cl group stabilizes the positive charge on the benzoxazolium ring.
    • May alter fluorescence properties and reactivity in photochemical applications .

2-Methyl-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium inner salt

  • Structural Differences : Features a naphthothiazole core (extended aromatic system) instead of benzoxazole.
  • Molecular Formula: C₁₅H₁₅NO₃S₂ (higher molecular weight than benzoxazolium analog).
  • Properties :
    • Enhanced π-conjugation increases absorption in visible spectra.
    • Higher melting point (255°C) compared to benzoxazolium derivatives, suggesting stronger intermolecular interactions .

Benzoxazolium Dye with Sulfobutyl Substituents

  • Example : 5-Chloro-2-(2-((5-phenyl-3-(3-sulfobutyl)-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-(3-sulfopropyl)-, inner salt (Eastman Kodak compound).
  • Key Features: Sulfobutyl and sulfopropyl groups improve water solubility and ionic mobility. Used as a spectral sensitizer in silver halide emulsions, demonstrating tailored absorption for imaging technologies .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)- Benzoxazole 2,5-dimethyl; 3-sulfopropyl C₁₂H₁₅NO₃S Zwitterionic surfactant, spectroscopy
Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)- Benzothiazole 2,5-dimethyl; 3-sulfopropyl C₁₂H₁₆NO₃S₂ Higher polarizability, CCS: 159.2 Ų
2-Methyl-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium Naphthothiazole 2-methyl; 3-sulfopropyl C₁₅H₁₅NO₃S₂ Extended conjugation, mp 255°C
Benzoxazolium, 5-chloro-2-methyl-3-(3-sulfopropyl)- Benzoxazole 5-chloro; 2-methyl; 3-sulfopropyl C₁₂H₁₄ClNO₃S Stabilized charge, photochemical applications

Research Findings and Functional Insights

  • Solubility : Sulfopropyl groups in all analogs enhance aqueous solubility, critical for biomedical and environmental applications.
  • Electronic Effects : Oxygen in benzoxazolium derivatives increases electronegativity compared to sulfur in benzothiazolium, affecting redox behavior and intermolecular interactions.
  • Analytical Utility : Collision cross-section (CCS) data for benzothiazolium derivatives (e.g., 159.2–172.5 Ų) provide benchmarks for mass spectrometry workflows .
  • Industrial Applications : Benzoxazolium dyes with sulfopropyl/sulfobutyl chains are optimized for spectral sensitization in photographic emulsions, demonstrating substituent-dependent absorption maxima .

Biological Activity

Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt (CAS RN: 70615-15-5) is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoxazolium salts, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅NO₄S
  • InChIKey : ZKSJRECMNSQHIZ-UHFFFAOYSA-N
  • SMILES : C(CCS(=O)(=O)[O-])[N+]=1C=2C(OC1C)=CC=C(C)C2

Benzoxazolium derivatives have been studied for their ability to interact with various biological targets. The following mechanisms have been identified:

  • Calcium Channel Activation : Compounds similar to benzoxazolium have been shown to selectively activate KCa3.1 channels, which play a crucial role in various physiological processes such as muscle contraction and neurotransmitter release .
  • Antimicrobial Activity : The presence of quaternary ammonium groups in benzoxazolium derivatives contributes to their biocidal properties. These compounds can disrupt bacterial cell membranes and inhibit protein synthesis .
  • Neuroprotective Effects : Some studies suggest that benzoxazolium salts may exhibit neuroprotective properties by modulating pathways involved in neurodegeneration, particularly in conditions like amyotrophic lateral sclerosis (ALS) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-:

Study Biological Activity Methodology Findings
Study 1Calcium Channel ActivationElectrophysiological assaysActivates KCa3.1 channels with EC50 ~20 nM .
Study 2Antimicrobial ActivityIn vitro assays on bacterial strainsExhibits significant antibacterial properties against Gram-positive bacteria .
Study 3Neuroprotection in ALS ModelsCell culture studies with TDP-43 aggregatesDemonstrated reduction in cell death and improved viability in treated cells .

Case Study 1: Calcium Channel Modulation

A study investigated the effects of benzoxazolium derivatives on KCa3.1 channels in rat models. Results indicated that these compounds could lower blood pressure without affecting heart rate, suggesting a therapeutic potential for hypertension management.

Case Study 2: Antimicrobial Efficacy

Research conducted on various benzoxazolium salts demonstrated their effectiveness against multiple bacterial strains. The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis.

Case Study 3: Neuroprotective Effects in ALS

In a model of ALS using human neuroblastoma cells, benzoxazolium compounds were tested for their ability to mitigate TDP-43 aggregation. The results showed a significant decrease in protein aggregation and improved cellular health markers.

Q & A

Basic: What are the key steps and purification methods for synthesizing Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt?

Methodological Answer:
The synthesis typically involves quaternization of the benzoxazole core with a sulfopropyl group. Key steps include:

Sulfonation : Introduce the 3-sulfopropyl group via alkylation using 1,3-propanesultone under controlled anhydrous conditions.

Quaternization : React the intermediate with methylating agents (e.g., methyl iodide) to introduce dimethyl groups at positions 2 and 3.

Purification : Use recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: methanol/dichloromethane, 1:9) to isolate the inner salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced: How can researchers resolve spectral data contradictions (e.g., NMR splitting patterns) during characterization?

Methodological Answer:
Spectral discrepancies often arise from tautomerism or dynamic equilibria in polar solvents. To address this:

  • Use deuterated DMSO or methanol to stabilize ionic forms.
  • Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping proton signals and confirm connectivity.
  • Cross-validate with high-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion peaks (e.g., [M]+ at m/z calculated for C₁₅H₂₀N₂O₃S: 308.1142).
  • Compare with structurally analogous compounds (e.g., benzothiazolium salts) documented in spectral databases .

Application: What experimental approaches assess the compound’s efficacy as a sensitizing dye in photochemical systems?

Methodological Answer:
To evaluate its role in photoemulsions (e.g., silver halide systems):

Spectroscopic Analysis : Measure absorption/emission profiles (UV-Vis, fluorescence) in aqueous and organic solvents to determine λₘₐₓ and quantum yield.

Electrochemical Studies : Perform cyclic voltammetry to assess redox behavior and electron-transfer efficiency.

Application Testing : Incorporate the compound into silver bromide emulsions (e.g., 0.1–1.0 wt%) and test photosensitivity via exposure to calibrated light sources. Compare with benchmark dyes (e.g., cyanine derivatives) .

Advanced Synthesis: How can the sulfopropyl group’s ionic properties be optimized for specific solvent systems?

Methodological Answer:
Modify the sulfonation step to enhance hydrophilicity or stability:

  • Counterion Exchange : Replace the hydroxide inner salt with tetrafluoroborate (BF₄⁻) or bis(trifluoromethanesulfonyl)imide (NTf₂⁻) via metathesis to alter solubility.
  • Temperature Control : Conduct sulfonation at 60–80°C to minimize side reactions (e.g., sulfonic acid decomposition).
  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) versus protic solvents (water/methanol mixtures) to optimize reaction kinetics .

Data Contradiction: How should researchers address inconsistent solubility profiles across solvent polarity gradients?

Methodological Answer:
Contradictions often stem from aggregation or solvent-specific hydration effects. Mitigate by:

Dynamic Light Scattering (DLS) : Detect nanoscale aggregates in aqueous solutions.

Temperature-Dependent Studies : Measure solubility at 5°C increments (10–50°C) to identify phase transitions.

Co-solvent Systems : Blend water with DMSO or ethanol to disrupt hydrogen bonding and improve dispersion.

Theoretical Modeling : Use COSMO-RS simulations to predict solubility parameters based on charge distribution .

Advanced Characterization: What computational methods validate the compound’s electronic structure for material science applications?

Methodological Answer:
Combine experimental and computational approaches:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution.

X-ray Crystallography : Resolve crystal packing (if single crystals form) to confirm zwitterionic structure and sulfonate group orientation.

TD-DFT : Simulate UV-Vis spectra and compare with experimental data to validate electronic transitions .

Stability: What protocols ensure the compound’s long-term stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (pH 2–12, 40°C) and monitor via HPLC. Buffered solutions (pH 7.4) are optimal for storage.
  • Thermal Analysis : Use TGA/DSC to determine decomposition thresholds (typically >200°C for sulfonate salts).
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

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